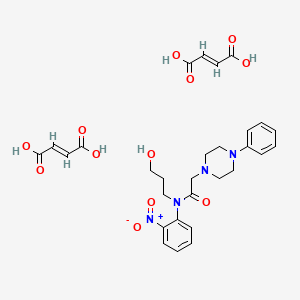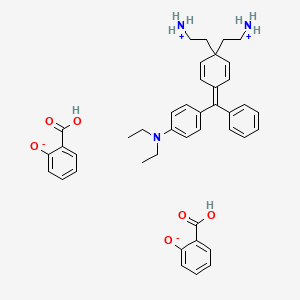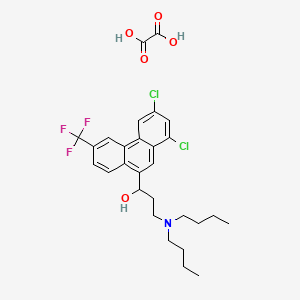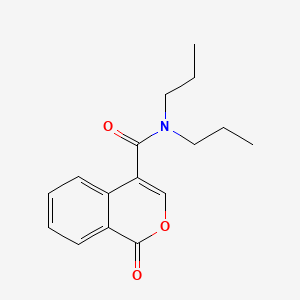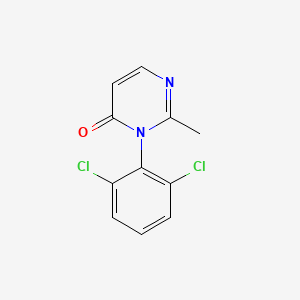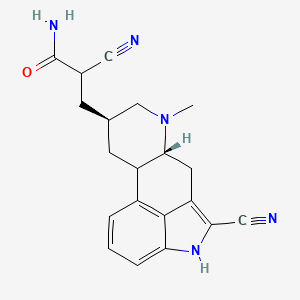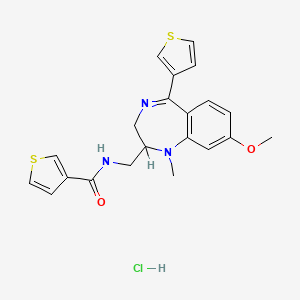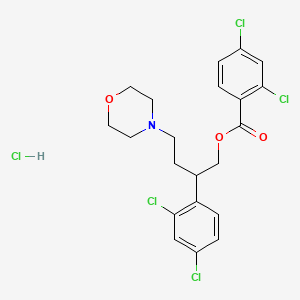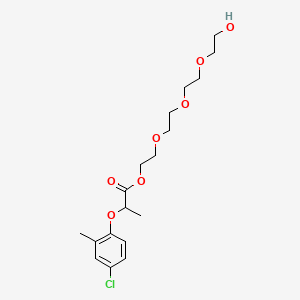
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds .
Aplicaciones Científicas De Investigación
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research has explored its potential therapeutic effects, particularly in relation to gut health and metabolic disorders.
Industry: It is used in the production of various chemical products and as an additive in certain industrial processes
Mecanismo De Acción
The mechanism of action of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) involves its interaction with specific molecular targets and pathways. It is known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cellular functions. This inhibition can lead to changes in the expression of genes involved in inflammation, metabolism, and other critical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) include other butyrate derivatives and short-chain fatty acids such as:
- Sodium butyrate
- Potassium butyrate
- Calcium propionate
Uniqueness
What sets Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) apart from these similar compounds is its specific structure, which includes a methylthio group. This unique feature may confer distinct biological and chemical properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
71597-87-0 |
|---|---|
Fórmula molecular |
C10H18CaO6S2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
calcium;(2S)-2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
Clave InChI |
ABRVDWASZFDIEH-SCGRZTRASA-L |
SMILES isomérico |
CSCC[C@@H](C(=O)[O-])O.CSCC[C@@H](C(=O)[O-])O.[Ca+2] |
SMILES canónico |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


